molecular formula C13H12ClN3O B5687503 N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea CAS No. 5250-80-6

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No. B5687503
CAS RN: 5250-80-6
M. Wt: 261.70 g/mol
InChI Key: SQEVRJGQDVQFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as NPCU, is a chemical compound that has been extensively studied for its various applications in scientific research. NPCU is a potent inhibitor of plant growth and has been used in various studies to investigate the mechanisms of plant growth regulation.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively used in scientific research to investigate the mechanisms of plant growth regulation. It has been shown to inhibit the growth of various plant species, including Arabidopsis thaliana, maize, and rice. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been used in studies to investigate the role of auxin in plant growth regulation, as well as the role of cytokinins in plant development.

Mechanism of Action

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea acts as an inhibitor of plant growth by blocking the biosynthesis of cytokinins, which are hormones that promote cell division and differentiation in plants. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea specifically inhibits the enzyme adenylate isopentenyltransferase, which is involved in the biosynthesis of cytokinins. By blocking the biosynthesis of cytokinins, N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea disrupts the balance between cytokinins and auxins, leading to the inhibition of plant growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth of both roots and shoots, leading to stunted growth and reduced biomass. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea also affects the expression of various genes involved in plant growth and development, including those involved in the biosynthesis of cytokinins and auxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its potency as an inhibitor of plant growth. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is highly effective at inhibiting the growth of various plant species, making it a useful tool for investigating the mechanisms of plant growth regulation. However, N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is also highly toxic to plants, and care must be taken to ensure that the concentrations used in experiments do not cause irreversible damage to the plants.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more specific inhibitors of cytokinin biosynthesis that do not have the toxic effects of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. Another area of interest is the investigation of the role of cytokinins in plant-microbe interactions, as well as the potential use of cytokinin inhibitors as a means of controlling plant diseases caused by pathogenic microbes. Finally, further research is needed to investigate the potential applications of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in the field of agriculture, particularly in the development of crops with improved resistance to environmental stressors.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 4-chloroaniline with 3-methyl-2-pyridyl isocyanate in the presence of a base, typically sodium hydroxide. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in its pure form.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEVRJGQDVQFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966945
Record name N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea

CAS RN

5250-80-6
Record name N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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